CK-963

PDE-3 inhibition Target selectivity Cardiac safety

Researchers probing cardiac thin-filament pharmacology require a selective troponin C activator devoid of confounding PDE-3 inhibition. CK-963 is a synthetic cardiac troponin C (cTnC) activator specifically optimized to eliminate PDE-3 off-target activity, delivering pure allosteric inotropy. • Kd = 11.5 ± 3.2 μM for cTnC chimera; AC40 = 0.7 μM in myofibril ATPase assay • Up to 95% increase in left ventricular fractional shortening in rat (i.v.) • Rat PK: clearance <25% Qh, enabling robust PK/PD modeling Supplied as >98% pure solid; global shipping for R&D use.

Molecular Formula C27H36N6O5S
Molecular Weight 556.7 g/mol
Cat. No. B12371826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK-963
Molecular FormulaC27H36N6O5S
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C4C(=C3)C(=O)NC(=N4)C)OCCN5CCOCC5)C
InChIInChI=1S/C27H36N6O5S/c1-18-12-19(2)17-33(16-18)26-5-4-21(15-28-26)31-39(35,36)25-13-22-23(29-20(3)30-27(22)34)14-24(25)38-11-8-32-6-9-37-10-7-32/h4-5,13-15,18-19,31H,6-12,16-17H2,1-3H3,(H,29,30,34)/t18-,19-/m1/s1
InChIKeyPWDGOAJDNRTIMX-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK-963: Selective Cardiac Troponin C Activator for Heart Failure


CK-963 is a synthetic small molecule identified as a cardiac troponin C (cTnC) activator. It was developed by Cytokinetics, Inc. through the optimization of a high-throughput screening hit series to improve solubility and eliminate off-target phosphodiesterase-3 (PDE-3) inhibition, enabling the pharmacological evaluation of direct cardiac troponin activation. CK-963 directly interacts with a cardiac troponin chimera with a dissociation constant (Kd) of 11.5 ± 3.2 μM [1]. In vitro, CK-963 increases cardiac myofibril ATPase activity (AC40 = 0.7 μM) and enhances cardiomyocyte fractional shortening without altering intracellular calcium concentrations [1]. In vivo, intravenous administration of CK-963 in Sprague-Dawley rats resulted in concentration-dependent increases in left ventricular fractional shortening of up to 95%, confirming its functional inotropic effect [1].

CK-963: Distinct from Standard Cardiac Inotropes


The inotropic effect of CK-963 is achieved through a unique mechanism—direct allosteric activation of the cardiac thin filament's troponin C subunit—which is distinct from both traditional calcitropes (e.g., PDE-3 inhibitors like milrinone, which increase intracellular cAMP and calcium) and cardiac myosin activators (e.g., omecamtiv mecarbil, which acts on the thick filament). Early lead compounds in the CK-963 series (e.g., compounds 2 and 3) exhibited potent cardiac myofibril activation but were confounded by significant off-target PDE-3 inhibition (IC50 values of 2.8 μM and 4.6 μM, respectively) [1]. This off-target activity is a known liability for long-term clinical outcomes due to increased myocardial oxygen consumption and risk of arrhythmias. CK-963 was specifically optimized to eliminate this PDE-3 inhibitory activity, providing a chemically distinct and pharmacologically selective tool for probing the therapeutic potential of pure cardiac troponin activation without the confounding effects of secondary messenger pathway modulation [1]. Therefore, compounds from the same series or general inotropic agents do not serve as functional equivalents.

CK-963: Quantitative Comparison with Analogs


Elimination of PDE-3 Inhibition vs. Earlier Leads

CK-963 differentiates itself from its direct chemical precursors and clinical PDE-3 inhibitors like milrinone by demonstrating a complete lack of PDE-3 inhibitory activity. During the optimization process, lead compounds 2 and 3 showed undesirable PDE-3 inhibition with IC50 values of 2.8 μM and 4.6 μM, respectively. The medicinal chemistry program specifically aimed to remove this activity, and CK-963 was the successful outcome of this effort, showing selectivity against PDE-3 [1]. This is in stark contrast to milrinone, a clinically used PDE-3 inhibitor whose mechanism of action is inherently based on PDE-3 inhibition, which is associated with adverse long-term clinical outcomes [1].

PDE-3 inhibition Target selectivity Cardiac safety

Improved Myofibril ATPase Activity vs. HTS Hits

CK-963 demonstrates a significant improvement in in vitro potency compared to the original high-throughput screening (HTS) hits. CK-963 exhibits a cardiac myofibril biochemical AC40 of 0.7 μM, representing the concentration required to increase the ATP hydrolysis rate by 40% [1]. This is a marked improvement over HTS hits 1 and 2, which had AC40 values of 5.5 μM and 1.1 μM, respectively [1]. The improved potency of CK-963 facilitates more robust in vitro and in vivo pharmacological studies at lower compound concentrations.

Cardiac myofibril ATPase In vitro potency AC40

In Vivo Cardiac Contractility in Rats

In vivo echocardiography studies in anesthetized Sprague-Dawley rats provide direct quantitative evidence of CK-963's effect on cardiac function. Intravenous infusion of CK-963 resulted in a concentration-dependent increase in left ventricular fractional shortening (LVFS), a key measure of cardiac contractility. At the highest measured plasma concentrations (~100 μM), CK-963 increased fractional shortening by nearly 100% (95% maximum increase) relative to baseline [1]. A 10% increase in fractional shortening was observed at a total plasma concentration of 9.5 μM [1]. This robust in vivo pharmacodynamic response validates the mechanism of direct troponin activation in a whole-animal model, distinguishing it from calcitropes like milrinone, which act through calcium-dependent pathways and have different safety and efficacy profiles [1].

In vivo efficacy Echocardiography Fractional Shortening

Rat Pharmacokinetic Profile

The pharmacokinetic (PK) properties of CK-963 were optimized for in vivo pharmacological evaluation. Following intravenous dosing in rats, CK-963 demonstrated a favorable profile with clearance values less than 25% of hepatic blood flow (Qh) and an in vivo half-life between 0.6 and 2.3 hours [1]. This PK profile ensures adequate drug exposure to assess pharmacodynamic effects, as demonstrated in the echocardiography studies, and is a crucial differentiator from earlier analogs that may have had poor solubility or high clearance, which would preclude meaningful in vivo experimentation [1].

Pharmacokinetics ADME Drug development

CK-963: Research and Industrial Applications


Direct Troponin Activation in Preclinical HF Models

Researchers investigating the therapeutic potential of directly targeting the cardiac thin filament, particularly in models of heart failure with reduced ejection fraction (HFrEF), can utilize CK-963 as a selective chemical probe. Its lack of PDE-3 inhibition [1] allows for the clean interrogation of troponin activation's effects on cardiac contractility without the confounding inotropic and chronotropic effects of cAMP-dependent pathways. The robust in vivo efficacy (up to 95% increase in fractional shortening [1]) provides a clear functional readout for target engagement in rodent models.

Comparative Studies vs. Cardiac Myosin Activators

CK-963 serves as a critical comparator for scientists studying cardiac sarcomere activators that target the thick filament (myosin). While both mechanisms aim to increase contractility, they engage distinct molecular targets and may have different effects on cardiac energetics, relaxation kinetics, and long-term remodeling. Using CK-963 alongside a myosin activator like omecamtiv mecarbil allows researchers to dissect the unique pharmacological and physiological consequences of thin filament versus thick filament activation.

SAR Studies of Troponin C Activators

For medicinal chemistry and chemical biology programs focused on developing next-generation troponin activators, CK-963 represents a benchmark compound. Its quantified properties—a Kd of 11.5 μM for cTnC binding [1], an AC40 of 0.7 μM in a myofibril assay [1], and a rat PK profile with clearance <25% Qh [1]—provide a clear target profile for new analogs. Researchers can use CK-963 as a positive control and structural template to evaluate improvements in binding affinity, biochemical potency, and in vivo exposure.

In Vitro-In Vivo Translation of Inotropic Agents

The availability of well-characterized in vitro potency data (AC40 = 0.7 μM) and in vivo pharmacodynamic data (10% increase in LVFS at 9.5 μM total plasma concentration) for CK-963 [1] makes it an ideal tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Researchers can use this data to design experiments that relate plasma drug concentrations to a physiological effect, a crucial step in understanding the translational potential of a novel cardiac inotrope.

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